![molecular formula C13H16OS B286063 6,7-dihydrospiro[1-benzothiophene-7,1'-cyclohexane]-4(5H)-one](/img/structure/B286063.png)
6,7-dihydrospiro[1-benzothiophene-7,1'-cyclohexane]-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-dihydrospiro[1-benzothiophene-7,1'-cyclohexane]-4(5H)-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and catalysis. This compound is synthesized through a multi-step process and has shown promising results in various scientific studies.
Wirkmechanismus
The mechanism of action of 6,7-dihydrospiro[1-benzothiophene-7,1'-cyclohexane]-4(5H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Additionally, it has been shown to inhibit the activity of various kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth of tumors. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases due to its ability to protect neurons from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6,7-dihydrospiro[1-benzothiophene-7,1'-cyclohexane]-4(5H)-one in lab experiments is its versatility. This compound can be used in various assays to investigate its potential applications in medicinal chemistry, material science, and catalysis. However, one limitation of using this compound is its relatively complex synthesis process, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for the study of 6,7-dihydrospiro[1-benzothiophene-7,1'-cyclohexane]-4(5H)-one. One direction is to investigate its potential use in the treatment of other diseases, such as autoimmune diseases and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its molecular targets. Finally, there is potential for the development of new synthetic methods for the production of this compound, which could make it more accessible for use in various scientific studies.
Synthesemethoden
The synthesis of 6,7-dihydrospiro[1-benzothiophene-7,1'-cyclohexane]-4(5H)-one involves a multi-step process that includes the reaction of 2-mercaptobenzoic acid with cyclohexanone, followed by cyclization and hydrogenation. This process has been optimized to produce high yields of the compound.
Wissenschaftliche Forschungsanwendungen
6,7-dihydrospiro[1-benzothiophene-7,1'-cyclohexane]-4(5H)-one has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to possess anticancer, anti-inflammatory, and anti-tumor properties. Additionally, it has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Molekularformel |
C13H16OS |
---|---|
Molekulargewicht |
220.33 g/mol |
IUPAC-Name |
spiro[5,6-dihydro-1-benzothiophene-7,1//'-cyclohexane]-4-one |
InChI |
InChI=1S/C13H16OS/c14-11-4-8-13(6-2-1-3-7-13)12-10(11)5-9-15-12/h5,9H,1-4,6-8H2 |
InChI-Schlüssel |
UQVQIFOCOVQCDC-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)CCC(=O)C3=C2SC=C3 |
Kanonische SMILES |
C1CCC2(CC1)CCC(=O)C3=C2SC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.